molecular formula C44H69N11O12S2 B14159477 Oxytocin, penicillamyl(1)-thr(4)- CAS No. 78578-24-2

Oxytocin, penicillamyl(1)-thr(4)-

Cat. No.: B14159477
CAS No.: 78578-24-2
M. Wt: 1008.2 g/mol
InChI Key: JEABNJWJOWZLGU-FFABKICPSA-N
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Description

Oxytocin, penicillamyl(1)-thr(4)- is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, childbirth, and lactation. The synthetic analog, oxytocin, penicillamyl(1)-thr(4)-, is designed to mimic the effects of natural oxytocin with potential modifications to enhance its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, penicillamyl(1)-thr(4)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of oxytocin, penicillamyl(1)-thr(4)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product undergoes rigorous quality control to ensure its purity and potency.

Chemical Reactions Analysis

Types of Reactions

Oxytocin, penicillamyl(1)-thr(4)- can undergo various chemical reactions, including:

    Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s structure and function.

    Reduction: The disulfide bond can also be reduced to yield free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acids.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.

Scientific Research Applications

Oxytocin, penicillamyl(1)-thr(4)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in social behavior, cognition, and stress response.

    Medicine: Explored for therapeutic potential in conditions such as autism spectrum disorders, social anxiety, and postpartum depression.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Oxytocin, penicillamyl(1)-thr(4)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as phospholipase C (PLC) and increasing intracellular calcium levels. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors.

Comparison with Similar Compounds

Similar Compounds

    Vasopressin: Another neuropeptide hormone with similar structure but different physiological functions, primarily involved in water retention and blood pressure regulation.

    Demoxytocin: A synthetic analog of oxytocin with enhanced stability and potency.

Uniqueness

Oxytocin, penicillamyl(1)-thr(4)- is unique due to its specific modifications, which may enhance its stability and efficacy compared to natural oxytocin. These modifications can potentially improve its therapeutic applications and reduce side effects.

Properties

CAS No.

78578-24-2

Molecular Formula

C44H69N11O12S2

Molecular Weight

1008.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H69N11O12S2/c1-8-22(4)33-40(64)54-34(23(5)56)41(65)50-28(18-31(45)58)37(61)52-29(43(67)55-15-9-10-30(55)39(63)49-26(16-21(2)3)36(60)48-19-32(46)59)20-68-69-44(6,7)35(47)42(66)51-27(38(62)53-33)17-24-11-13-25(57)14-12-24/h11-14,21-23,26-30,33-35,56-57H,8-10,15-20,47H2,1-7H3,(H2,45,58)(H2,46,59)(H,48,60)(H,49,63)(H,50,65)(H,51,66)(H,52,61)(H,53,62)(H,54,64)/t22-,23+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1

InChI Key

JEABNJWJOWZLGU-FFABKICPSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Origin of Product

United States

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